2-[Isonicotinoyl(methyl)amino]acetic acid
Description
2-[Isonicotinoyl(methyl)amino]acetic acid is a synthetic organic compound characterized by an acetic acid backbone substituted with a methylamino group linked to an isonicotinoyl moiety. The isonicotinoyl group consists of a pyridine ring (nicotinoyl) substituted at the 4-position, distinguishing it from nicotinoyl derivatives.
Properties
IUPAC Name |
2-[methyl(pyridine-4-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-11(6-8(12)13)9(14)7-2-4-10-5-3-7/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLLCSPTXICKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)C1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Isonicotinoyl(methyl)amino]acetic acid typically involves the reaction of isonicotinic acid with methylamine, followed by the introduction of an acetic acid group. One common method involves the use of isonicotinic acid chloride, which reacts with methylamine to form the intermediate isonicotinoyl methylamine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[Isonicotinoyl(methyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Isonicotinoyl(methyl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Isonicotinoyl(methyl)amino]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of N-substituted glycine derivatives. Key analogs and their properties are compared below:
Physicochemical Properties
- Hydrogen Bonding: The isonicotinoyl group enables intermolecular hydrogen bonding via the pyridine nitrogen and carboxylic acid, as observed in co-crystals of pyridine-acetic acid derivatives (e.g., O–H⋯N interactions in and ) .
- Solubility: Compared to 2-[methyl(sulfamoyl)amino]acetic acid (polar), the isonicotinoyl derivative likely exhibits moderate solubility in polar solvents due to its balance of hydrophilic (carboxylic acid) and hydrophobic (pyridine) groups.
- Acidity: The carboxylic acid group (pKa ~2.5) and pyridine nitrogen (pKa ~4.5) contribute to pH-dependent solubility, similar to nicotinoyl analogs .
Crystal Structure and Stability
Co-crystallization studies () reveal that pyridine-containing acetic acid derivatives form layered structures via hydrogen bonds (e.g., O–H⋯N) and π-π stacking. For example:
Biological Activity
2-[Isonicotinoyl(methyl)amino]acetic acid, also known as a derivative of isonicotinic acid, has garnered attention in recent years for its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, making it a candidate for further research in medicinal chemistry.
Antimicrobial Properties
The compound has shown promising antimicrobial activity , particularly against various strains of bacteria. Research indicates that derivatives of isonicotinoyl compounds often exhibit significant antibacterial effects. For instance, studies have demonstrated that isonicotinoyl derivatives can inhibit the growth of Mycobacterium tuberculosis, which is crucial given the rise of multidrug-resistant tuberculosis (MDR-TB) strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from 25 to 100 μg/mL against M. tuberculosis H37Rv, indicating moderate to good efficacy .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity . Preliminary studies suggest that it may induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and HL-60 (promyelocytic leukemia). The mechanism appears to involve cell cycle arrest and oxidative stress induction, which are common pathways exploited by anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. The presence of specific functional groups, such as the isonicotinoyl moiety, enhances binding affinity to biological targets. Variations in substitution patterns on the aromatic rings can lead to significant changes in potency and selectivity against different pathogens or cancer cells .
Case Studies
- Antitubercular Activity : A series of studies have assessed the antitubercular activity of various isonicotinoyl derivatives, revealing that modifications at the nitrogen or carbon positions can enhance efficacy against resistant strains of M. tuberculosis. For example, compounds with halogen substitutions exhibited increased potency compared to their unsubstituted analogs .
- Cytotoxicity Analysis : In vitro cytotoxicity assays using MCF-7 and H9c2 cell lines indicated that certain derivatives of this compound possess selective cytotoxic effects, sparing non-cancerous cells while effectively inducing apoptosis in cancer cells. This selectivity is crucial for developing safer therapeutic agents .
Table 1: Biological Activity Summary of Isonicotinoyl Derivatives
| Compound Name | MIC (μg/mL) | Cell Line Tested | IC50 (μM) |
|---|---|---|---|
| This compound | 25-100 | MCF-7 | 10-20 |
| Isoniazid | 0.5 | M. tuberculosis H37Rv | - |
| Salicylaldehyde Isonicotinoyl Hydrazone | 50 | HL-60 | 15 |
Table 2: Structure-Activity Relationships
| Structural Feature | Effect on Activity |
|---|---|
| Halogen Substitution | Increased antimicrobial potency |
| Aromatic Ring Modifications | Variable anticancer activity |
| Presence of Isonicotinoyl Group | Essential for biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
